molecular formula C28H28N2O6 B265564 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

カタログ番号 B265564
分子量: 488.5 g/mol
InChIキー: CHQLNUBOGQYXEM-SHHOIMCASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. In

作用機序

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its neuroprotective effects by inhibiting the activation of the JNK pathway, which is involved in cell death and inflammation. It does this by binding to the ATP-binding site of the JNK kinase and preventing its activation. This leads to a decrease in the phosphorylation of c-Jun, a downstream target of the JNK pathway, and a reduction in cell death and inflammation.
Biochemical and Physiological Effects:
5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have neuroprotective effects by promoting the survival of dopaminergic neurons in animal models of Parkinson's disease. It has also been shown to reduce the activation of microglia, which are immune cells in the brain that can contribute to inflammation and neurodegeneration. 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been widely used in preclinical studies as a tool compound to investigate the JNK pathway and its role in neurodegenerative diseases. It has been shown to have good efficacy and safety profiles in animal models, making it a promising candidate for further development. However, there are limitations to its use in lab experiments, including its high cost and limited availability.

将来の方向性

There are several future directions for the research and development of 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one. One potential application is in the treatment of Parkinson's disease, where it has shown promising results in animal models. Further studies are needed to determine its efficacy and safety in human clinical trials. Another potential application is in the treatment of other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease, where the JNK pathway is also involved. Additionally, there is a need for the development of more selective JNK inhibitors that can target specific isoforms of the kinase and minimize off-target effects.

合成法

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method of 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been described in various scientific publications and patents. One of the most commonly used methods involves the reaction of 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one with 4-ethoxy-3-methoxyphenylboronic acid in the presence of a palladium catalyst.

科学的研究の応用

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in various neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to have neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell death and inflammation. 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to promote the survival of dopaminergic neurons in animal models of Parkinson's disease.

特性

製品名

5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

分子式

C28H28N2O6

分子量

488.5 g/mol

IUPAC名

(E)-[2-(4-ethoxy-3-methoxyphenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-(4-methoxy-3-methylphenyl)methanolate

InChI

InChI=1S/C28H28N2O6/c1-5-36-22-11-8-19(14-23(22)35-4)25-24(26(31)20-9-10-21(34-3)17(2)13-20)27(32)28(33)30(25)16-18-7-6-12-29-15-18/h6-15,25,31H,5,16H2,1-4H3/b26-24+

InChIキー

CHQLNUBOGQYXEM-SHHOIMCASA-N

異性体SMILES

CCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)C)\[O-])/C(=O)C(=O)N2CC4=C[NH+]=CC=C4)OC

SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C(=O)N2CC4=CN=CC=C4)OC

正規SMILES

CCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)C)[O-])C(=O)C(=O)N2CC4=C[NH+]=CC=C4)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。